molecular formula C16H21N3O B2490281 N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide CAS No. 881433-10-9

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide

Cat. No.: B2490281
CAS No.: 881433-10-9
M. Wt: 271.364
InChI Key: MVWRDIJKWCYDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a benzimidazole derivative offered for research purposes. While the specific biological profile of this compound is under investigation, structural analogs based on the benzimidazole core are extensively studied in medicinal chemistry for their receptor modulation activities. For instance, certain N-3 substituted benzimidazol-2-one analogs have been identified as potent and selective agonists of the NOP (nociceptin/orphanin FQ peptide) receptor, demonstrating antinociceptive and sedative properties in preclinical models . Other research avenues for benzimidazole-containing compounds include their development as inhibitors of specific biological targets, such as mitochondrial enzymes like MIDH1 . This suggests a broader research potential for this chemical class in areas such as neuropharmacology and oncology. Researchers may find this compound valuable for exploring new structure-activity relationships, particularly through modifications at the benzimidazole nitrogen and the acetamide moiety, to develop novel pharmacological tools or therapeutic leads.

Properties

IUPAC Name

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-12(2)11-19-15-8-5-4-7-14(15)18-16(19)9-6-10-17-13(3)20/h4-5,7-8H,1,6,9-11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWRDIJKWCYDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide typically involves the following steps:

    Formation of Benzimidazole Ring: The initial step involves the formation of the benzimidazole ring through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole ring is then alkylated with 2-methylprop-2-enyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

    Acetylation: The final step involves the acetylation of the alkylated benzimidazole with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzimidazole oxides.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to interact with various biological molecules, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural and physicochemical differences between the target compound and related benzimidazole derivatives:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents (Position) Key Properties (pKa, Solubility) Source
N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (313508-78-0) C₁₂H₁₅N₃O 217.27 None (1H), acetamide-propyl (2) pKa: 11.91; Density: 1.184 g/cm³
N-{1-[2-(Dimethylamino)ethyl]benzimidazol-2-yl}acetamide (Unspecified CAS) C₁₄H₁₈N₄O ~258.32 Dimethylaminoethyl (1), acetamide (2) Not reported; likely polar due to -NMe₂
2-(2,5-Dimethylphenoxy)-N-[[1-[3-[2-(2-propen-1-yl)phenoxy]propyl]-1H-benzimidazol-2-yl]methyl]acetamide (953883-68-6) C₃₀H₃₃N₃O₃ 483.6 Propenylphenoxypropyl (1), dimethylphenoxyacetamide (2) High molecular weight; hydrophobic
Target Compound (Hypothetical) C₁₆H₁₉N₃O 277.35* 2-Methylprop-2-enyl (1), acetamide-propyl (2) Predicted pKa ~11–12; moderate solubility Derived from

*Estimated based on structural similarity to .

Key Observations:

Substituent Bulk and Polarity: The target compound’s 2-methylprop-2-enyl group introduces moderate steric bulk compared to simpler analogs like N-[3-(1H-benzimidazol-2-yl)propyl]acetamide (). This substituent may enhance lipid solubility compared to polar groups (e.g., dimethylaminoethyl in ) but reduce it relative to aromatic phenoxy groups () . The acetamide-propyl chain is conserved across analogs, suggesting a role in hydrogen bonding or target recognition.

Molecular Weight and Bioavailability :

  • The target compound’s estimated molecular weight (~277) places it within the "drug-like" range (200–500 Da), unlike the high-molecular-weight derivative in (483.6), which may face bioavailability challenges .

This contrasts with electron-withdrawing groups (e.g., nitro or halogens) in other analogs (), which could alter reactivity in catalytic or biological systems .

Physicochemical Properties

  • Solubility : The target compound’s predicted density (~1.18–1.20 g/cm³) aligns with ’s analog, suggesting similar packing efficiency in solid states. The 2-methylprop-2-enyl group may slightly reduce water solubility compared to unsubstituted benzimidazoles .
  • pKa : The benzimidazole NH group’s pKa (~11.91 in ) is critical for protonation-dependent biological activity. Substituents like 2-methylprop-2-enyl may slightly lower the pKa due to inductive effects .

Biological Activity

N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide is a synthetic compound belonging to the benzimidazole class, which is widely recognized for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and other conditions influenced by enzyme activity.

Chemical Structure and Synthesis

The compound's structure features a benzimidazole core linked to a propyl chain and an acetamide group. The synthesis typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with suitable carboxylic acids or derivatives under acidic conditions.
  • Alkylation : The benzimidazole core is alkylated using 2-methylprop-2-enyl halide in the presence of a base like potassium carbonate.
  • Amidation : Finally, the alkylated product reacts with acetyl chloride to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzimidazole moiety is known to inhibit various enzymes by binding to their active sites, thus disrupting normal cellular processes. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action .

Anticancer Properties

Research has indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells by inhibiting key regulatory proteins involved in cell proliferation .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Compounds in the benzimidazole family are known to exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research. For example, it has shown promise as an inhibitor of ion channels like Kv1.3, which are implicated in autoimmune diseases. In vitro studies have indicated that this compound can effectively reduce Kv1.3 activity, suggesting its potential as a therapeutic agent for conditions like multiple sclerosis .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityDemonstrated that related benzimidazole compounds induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range .
Study 2 Enzyme InhibitionInvestigated the inhibitory effects on Kv1.3 channels; compounds showed comparable potency to established inhibitors like PAP-1 .
Study 3 Antimicrobial EfficacyEvaluated against Gram-positive and Gram-negative bacteria; exhibited significant inhibition zones in agar diffusion assays.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of benzimidazole precursors (e.g., 2-hydrazinobenzimidazole) with chlorinated or sulfonated intermediates under reflux in solvents like ethanol or dichloromethane .
  • Step 2 : Alkylation of the benzimidazole nitrogen using 2-methylprop-2-enyl groups, requiring controlled temperature (60–100°C) and anhydrous conditions to avoid side reactions .
  • Step 3 : Acetamide formation via nucleophilic substitution or acylation, monitored by thin-layer chromatography (TLC) for reaction completion .
  • Purification : Recrystallization (e.g., methanol) or column chromatography to isolate the pure product .

Basic: Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the benzimidazole core, alkyl chain orientation, and acetamide substitution patterns .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Infrared (IR) Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Basic: How is the compound screened for initial biological activity?

  • In vitro assays :
    • Antimicrobial : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
    • Anti-inflammatory : COX-2 inhibition assays or cytokine (e.g., TNF-α, IL-6) quantification in macrophage models .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .
  • Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally unstable intermediates .
  • Stoichiometric ratios : Excess acylating agents (1.2–1.5 equivalents) drive acetamide formation to completion .

Advanced: What strategies are used to establish structure-activity relationships (SAR)?

  • Substituent variation : Modify the benzimidazole’s 1-position (e.g., alkyl vs. aryl groups) and acetamide’s N-alkyl chain to assess steric/electronic effects .
  • Bioisosteric replacement : Replace the 2-methylprop-2-enyl group with cyclopropyl or propargyl moieties to study π-π stacking or hydrogen bonding .
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies critical interactions with targets like DNA topoisomerases or kinases .

Advanced: How should contradictory biological activity data be resolved?

  • Orthogonal assays : Validate cytotoxicity results using both MTT and trypan blue exclusion assays to distinguish true cell death from metabolic inhibition .
  • Structural analogs : Compare activity across derivatives to isolate the impact of specific functional groups .
  • Statistical validation : Apply ANOVA or Tukey’s test to confirm reproducibility across biological replicates .

Advanced: What computational approaches model the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability with TRPV1 or tubulin over 100 ns trajectories .
  • Quantum Mechanics (QM) : Calculate charge distribution on the benzimidazole ring to predict electrophilic/nucleophilic attack sites .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 inhibition to prioritize derivatives for in vivo testing .

Advanced: How is the compound’s stability evaluated under varying conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • pH stability : Incubate in buffers (pH 1–13) for 24 hours; assess integrity via NMR .

Advanced: What protocols validate analytical methods for this compound?

  • Linearity : Calibration curves (R² > 0.99) across 0.1–100 µg/mL concentrations .
  • Limit of Detection (LOD) : Signal-to-noise ratio ≥ 3 for trace impurity identification via MS .
  • Robustness : Test HPLC retention time variability under ±5% solvent composition changes .

Advanced: How do comparative studies with structural analogs guide further research?

  • Activity cliffs : Identify analogs with minor structural changes but significant potency drops (e.g., methyl vs. ethyl substitution at the acetamide chain) .
  • Cross-resistance profiling : Test against drug-resistant cell lines to uncover bypass mechanisms .
  • Synergistic combinations : Screen with standard chemotherapeutics (e.g., doxorubicin) to identify additive or antagonistic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.